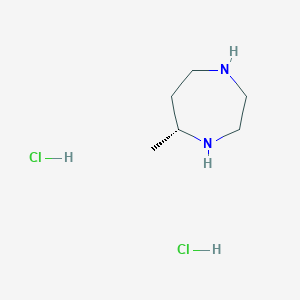

(5R)-5-Methyl-1,4-diazepane;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

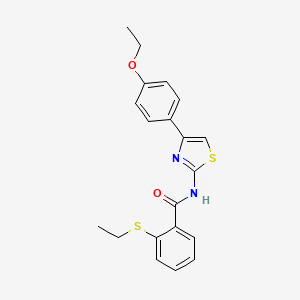

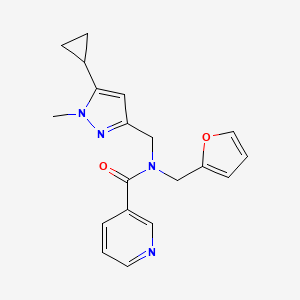

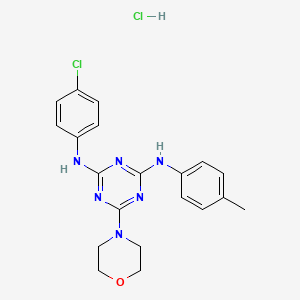

“(5R)-5-Methyl-1,4-diazepane;dihydrochloride” is a chemical compound with the CAS Number: 2416217-77-9 . It has a molecular weight of 187.11 and its IUPAC name is ®-5-methyl-1,4-diazepane dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1…/s1 .Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Regiospecific Synthesis and Structural Studies

A study by Alonso et al. (2020) focused on the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, demonstrating regiospecific preparation methods. The structural elucidation, including the X-ray crystal structure of one compound, highlighted the conformational aspects influenced by the diazepin-2-one moiety, providing insights into the torsional behavior of adjacent rings and their chemical shifts. This research contributes to the understanding of the structural nuances of diazepine derivatives, which could influence their pharmacological properties (Alonso et al., 2020).

Novel Heterocycle Synthesis

The synthesis of a compound containing a seven-membered diazepane ring, which adopts a boat conformation, was reported by Toze et al. (2011). This study not only adds to the repertoire of synthetic methods for diazepane-containing compounds but also underscores the versatility of such structures in forming complex molecular architectures through weak intermolecular interactions (Toze et al., 2011).

Coordination Compounds and Structural Effects

Research by Morgan et al. (1983) delved into the preparation of coordination compounds involving a diazepane amine alcohol and their complexes with nickel(II) and copper(II). The study provided valuable information on the conformational behavior of these complexes, including the diazepane ring adopting a boat conformation and the determination of several structural effects. This research could have implications for the development of metal-based therapeutics or catalysts involving diazepane derivatives (Morgan et al., 1983).

Metal Carbene Precursors for Synthetic Applications

A study by Ren et al. (2017) explored the use of 4-diazoisochroman-3-imines, a new class of metal carbene precursors, for the synthesis of isochromene derivatives. This research highlights the synthetic utility of diazepine and related structures in facilitating complex chemical transformations, potentially leading to new materials or pharmacologically active compounds (Ren et al., 2017).

Cyclometallated Derivatives for Therapeutic Applications

Stoccoro et al. (1994) synthesized cyclometallated derivatives of platinum(II) derived from 1,4-benzodiazepin-2-ones, including a molecule containing both a neutral and a deprotonated 1,4-benzodiazepin-2-one (DIAZEPAM). The structural characterization of these complexes and their potential as therapeutic agents underscore the relevance of diazepine derivatives in medicinal chemistry (Stoccoro et al., 1994).

Safety And Hazards

properties

IUPAC Name |

(5R)-5-methyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSNHHJBAPATCL-QYCVXMPOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNCCN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R)-5-Methyl-1,4-diazepane dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2686709.png)

![4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2686715.png)

![1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2686716.png)